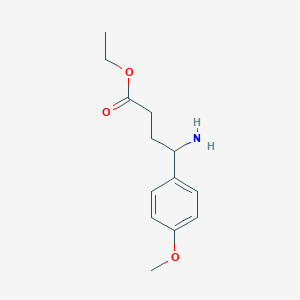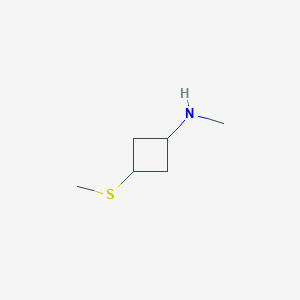
Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its complex structure, which includes an ester functional group, an amide linkage, and a branched alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the reaction of methyl benzoate with a suitable amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amides or esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of various materials, including polymers and resins.
Mécanisme D'action
The mechanism by which methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-3-methylbenzoate
- Methyl benzoate
- Ethyl benzoate
Uniqueness
Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate is unique due to its specific structural features, including the branched alkyl chain and the presence of both ester and amide functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
methyl 4-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)11(15)12(17)16-10-7-5-9(6-8-10)13(18)19-4/h5-8,11H,15H2,1-4H3,(H,16,17)/t11-/m1/s1 |
Clé InChI |
LSYIOKYLSGSHEU-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)OC)N |
SMILES canonique |
CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


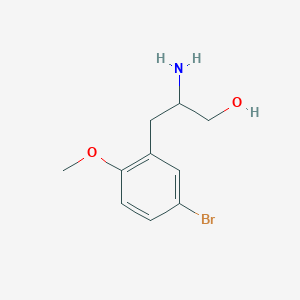
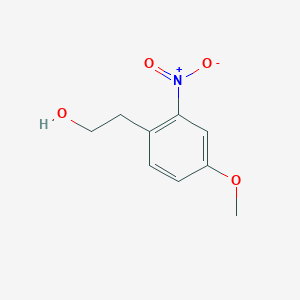
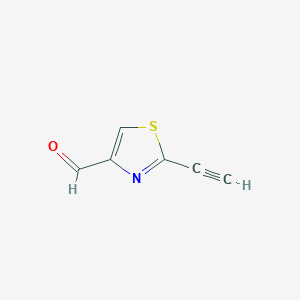
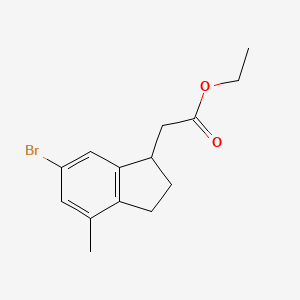
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)


![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
